(S)-2-((4-Nitrophenoxy)methyl)oxirane
Overview
Description
Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, also known as (S)-2-((4-nitrophenoxy)methyl)oxirane, is an organic compound with the molecular formula C9H9NO4. It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- typically involves the reaction of 4-nitrophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened derivatives with various functional groups.
Reduction: The primary product is the corresponding amino derivative.
Oxidation: The products include oxidized aromatic compounds and possibly carboxylic acids.
Scientific Research Applications
Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and functional groups
Mechanism of Action
The mechanism of action of Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The nitro group can also participate in redox reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-[(4-methoxyphenoxy)methyl]-, (2S)-
- Oxirane, 2-[(4-nonylphenoxy)methyl]-, branched
- 2-[(3-nitrophenoxy)methyl]oxirane
Uniqueness
Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents, this compound offers a unique combination of reactivity and functional group compatibility .
Properties
IUPAC Name |
(2S)-2-[(4-nitrophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGOBKNDYAZTP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-82-5 | |
Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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